Piperazine, 1-(2-bromophenyl)-, monohydrochloride

Description

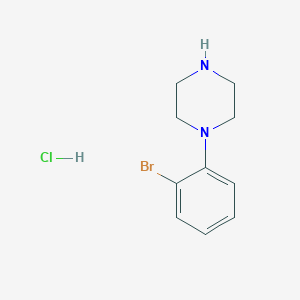

Piperazine, 1-(2-bromophenyl)-, monohydrochloride is a halogenated phenylpiperazine derivative with the molecular formula C₁₀H₁₃BrN₂·HCl and a molecular weight of 277.59 g/mol . The compound features a piperazine ring substituted at the 1-position with a 2-bromophenyl group and is stabilized as a monohydrochloride salt. This structural motif is common in medicinal chemistry, where piperazine derivatives are explored for their receptor-binding properties, particularly in serotonin (5-HT) and sigma receptor systems . The bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects, influencing solubility, stability, and bioactivity .

Synthetically, this compound is prepared via alkylation or nucleophilic substitution reactions. For example, 1-(2-bromoethyl)piperazine derivatives can undergo fusion with cyanamide at 220°C to yield amidino-piperazines, as described in . Alternatively, direct substitution of halogenated aryl halides with piperazine precursors in the presence of catalysts (e.g., Na₂S) provides regioselective products .

Properties

IUPAC Name |

1-(2-bromophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXLVAQDGFZJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(2-bromophenyl)-, monohydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves the use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials. These compounds are then subjected to various chemical reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-bromophenyl)-, monohydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted piperazines .

Scientific Research Applications

Piperazine, 1-(2-bromophenyl)-, monohydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in studies involving biological systems, particularly in the investigation of enzyme interactions and receptor binding.

Medicine: Piperazine derivatives are often explored for their potential therapeutic properties, including their use as antipsychotic, antidepressant, and anti-inflammatory agents.

Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of piperazine, 1-(2-bromophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on their substituents . The target compound belongs to the phenylpiperazine subclass. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Physicochemical Properties

Pharmacological Activity

- Receptor Selectivity: 1-(2-Bromophenyl)piperazine: Limited direct data, but ortho-substitution likely reduces 5-HT receptor affinity compared to meta-substituted analogs (e.g., mCPP, TFMPP) . mCPP (3-chloro): Potent 5-HT₂C agonist with anxiolytic effects; used to study obsessive-compulsive disorder . TFMPP (3-CF₃): Selective 5-HT₁B agonist; suppresses locomotor activity in rodents . MeOPP (4-methoxy): Binds 5-HT₂A receptors; hallucinogenic effects similar to MDMA .

- Sigma Receptor Interactions: Piperazine, 1-(2-bromophenyl)-, monohydrochloride may share sigma-1 receptor agonist properties with SA4503 (a dimethoxyphenethyl-piperazine dihydrochloride), which enhances acetylcholine release without cholinomimetic side effects .

Key Research Findings

Ortho-Substitution Effects : Ortho-bromo in piperazine derivatives decreases 5-HT receptor binding affinity but may enhance sigma receptor interactions, as seen in SA4503 analogs .

Halogen vs. Methoxy Groups : Chlorine and bromine improve metabolic stability compared to methoxy groups, which are prone to demethylation .

Counterion Impact: Monohydrochloride salts offer improved crystallinity and storage stability over dihydrochlorides (e.g., SA4503) or free bases .

Biological Activity

Piperazine, 1-(2-bromophenyl)-, monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula: C10H12BrClN2

- Molecular Weight: 277.59 g/mol

- Structure: The compound features a piperazine ring substituted with a bromophenyl group, which significantly influences its reactivity and biological activity .

Piperazine derivatives interact with various biological targets, influencing multiple biochemical pathways. The primary mechanisms through which this compound exerts its effects include:

- Receptor Interaction: The compound is known to bind to neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction can lead to changes in neurotransmitter release and reuptake .

- Enzymatic Activity: It may also influence enzyme activities that are critical in metabolic pathways, potentially altering cellular functions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: The hydrochloride form enhances solubility in water, facilitating absorption in biological systems.

- Metabolism: The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

- Elimination: Studies indicate a variable half-life depending on the route of administration and individual metabolic differences .

Biological Activity

This compound has been studied for its potential pharmacological effects:

- Antidepressant Activity: Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models by modulating serotonin levels .

- Antipsychotic Properties: Some studies suggest that compounds similar to Piperazine, 1-(2-bromophenyl)- may have antipsychotic effects through dopamine receptor antagonism .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of Piperazine, 1-(2-bromophenyl)- compared to other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Piperazine | C4H10N2 | Basic structure without substitution |

| 1-(3-Bromophenyl)piperazine Hydrochloride | C10H12BrClN2 | Different bromine position affecting activity |

| 1-(2-Chlorophenyl)piperazine Hydrochloride | C10H12ClN2 | Chlorine substitution instead of bromine |

| This compound | C10H12BrClN2 | Bromine enhances reactivity and binding affinity |

Case Studies and Research Findings

Several studies have investigated the biological activity of Piperazine, 1-(2-bromophenyl)-:

- Study on Antidepressant Effects : A study demonstrated that this compound could reduce depressive behaviors in rodent models by increasing serotonin levels in the brain .

- Antipsychotic Potential : Another research indicated that this compound showed promise as a potential antipsychotic agent through its action on dopamine receptors .

- Metabolic Pathway Analysis : Investigations into its metabolic pathways revealed that it undergoes significant biotransformation via cytochrome P450 enzymes, which may result in active metabolites contributing to its overall pharmacological profile .

Q & A

Q. How can synthetic protocols for 1-(2-bromophenyl)piperazine monohydrochloride be optimized to minimize impurities?

- Methodological Answer : To reduce impurities (e.g., halogenated byproducts), optimize reaction conditions:

- Use stoichiometric control of bromophenyl precursors to avoid excess halogenation .

- Employ recrystallization with ethanol/water mixtures to isolate the monohydrochloride form, as described for structurally similar compounds .

- Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to track intermediate formation .

- Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) for small-scale batches .

Q. What purification techniques are most effective for isolating 1-(2-bromophenyl)piperazine monohydrochloride?

- Methodological Answer :

- Recrystallization : Use ethanol/water (70:30 v/v) to achieve >95% purity, as validated for analogous piperazine hydrochlorides .

- Ion-Exchange Chromatography : Separate charged impurities using Dowex 50WX4 resin, eluting with 0.1 M HCl .

- HPLC Purification : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (30:70) for high-purity fractions .

Q. Which analytical methods are suitable for quantifying 1-(2-bromophenyl)piperazine monohydrochloride in complex matrices?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column (250 × 4.6 mm, 5 µm), mobile phase: 20 mM ammonium acetate (pH 5.0)/acetonitrile (60:40), flow rate 1.0 mL/min, UV detection at 220 nm. Validate for linearity (R² > 0.999) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .

- LC-MS/MS : For trace analysis, employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 285 → 154) with a deuterated internal standard .

Q. How can key physicochemical properties (e.g., pKa, solubility) be determined experimentally?

- Methodological Answer :

- pKa Determination : Perform potentiometric titration in aqueous buffer systems (e.g., piperazine dihydrochloride in 0.15 M NaCl) using a glass electrode. Compare to computational predictions (e.g., ACD/Labs) .

- Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV spectrophotometry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

- Store in airtight containers under inert gas (N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie the interaction of 1-(2-bromophenyl)piperazine derivatives with CNS receptors?

- Methodological Answer :

- Conduct radioligand binding assays using [³H]spiperone for dopamine D2/D3 receptor affinity.

- Perform molecular docking (AutoDock Vina) with TAAR1 or 5-HT receptors, leveraging structural analogs like LDT5 (1-(2-methoxyphenyl)piperazine derivatives) .

- Validate functional activity via cAMP accumulation assays in HEK293 cells expressing target receptors .

Q. How do structural modifications (e.g., halogen position, substituent groups) impact bioactivity?

- Methodological Answer :

- Synthesize analogs (e.g., 1-(3-chlorophenyl) or 1-(4-fluorophenyl) derivatives) and compare IC₅₀ values in receptor-binding assays .

- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .

- Example SAR Table:

| Substituent Position | LogP | D2 Receptor IC₅₀ (nM) |

|---|---|---|

| 2-Bromo | 2.1 | 48 ± 3.2 |

| 3-Chloro | 1.9 | 120 ± 8.5 |

| 4-Fluoro | 1.7 | 220 ± 12.1 |

Q. How can contradictory data in physicochemical characterization (e.g., pKa variability) be resolved?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., 25°C, 0.15 M ionic strength) to minimize solvent effects .

- Cross-validate using complementary techniques (e.g., potentiometry vs. spectrophotometric titration) .

- Apply Debye-Hückel theory to correct for activity coefficients in concentrated solutions .

Q. What strategies improve the metabolic stability of this compound in biological systems?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with rat liver microsomes (1 mg/mL), monitor degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

- Prodrug Design : Synthesize acetylated or PEGylated derivatives to enhance plasma half-life, as demonstrated for terazosin analogs .

Q. How do structural analogs compare in biological activity and pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.